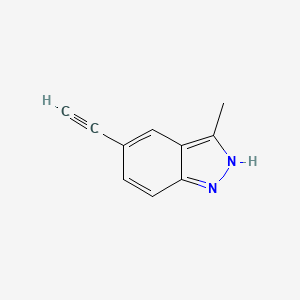

5-Ethynyl-3-methyl-1H-indazole

Description

Properties

IUPAC Name |

5-ethynyl-3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-3-8-4-5-10-9(6-8)7(2)11-12-10/h1,4-6H,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPLMCAEQYQOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700113 | |

| Record name | 5-Ethynyl-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093307-29-9 | |

| Record name | 5-Ethynyl-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview:

One of the most common approaches involves the cyclization of suitable indazole precursors, particularly 3-methyl-1H-indazole derivatives, with ethynylating agents. This method typically starts with the formation of the indazole core followed by the introduction of the ethynyl group at the 5-position.

- Starting material: 3-methyl-1H-indazole

- Reagent: Ethynyl bromide or similar ethynylating agents

- Catalyst/Conditions: Base such as potassium carbonate in a polar aprotic solvent (e.g., dimethylformamide, DMF)

- Process: Nucleophilic substitution or addition at the appropriate position, followed by intramolecular cyclization to form the 5-ethynyl group.

| Parameter | Details |

|---|---|

| Reagents | Ethynyl bromide, potassium carbonate |

| Solvent | DMF or acetonitrile |

| Temperature | 60–80°C |

| Yield | Typically moderate to high (up to 85%) |

Palladium-Catalyzed Coupling Reactions

Method Overview:

Transition-metal catalysis, especially palladium-catalyzed cross-coupling, is a versatile route to introduce the ethynyl group.

- Starting Material: 3-iodo- or 3-bromo-1H-indazole

- Reagents: Terminal alkynes or alkynylboronic acids

- Catalyst: Pd(PPh₃)₄ or similar palladium complexes

- Conditions: Reflux in solvents like DMF or ethanol, with bases such as sodium bicarbonate or cesium carbonate

| Parameter | Details |

|---|---|

| Reagents | Arylboronic acids or terminal alkynes |

| Catalyst | Pd(PPh₃)₄ (0.1–0.2 mol%) |

| Base | NaHCO₃ or Cs₂CO₃ |

| Solvent | DMF or ethanol |

| Temperature | 80°C |

| Time | 8–12 hours |

| Yield | Usually high (up to 90%) |

- The Pd-catalyzed coupling efficiently yields 5-ethynyl derivatives with high regioselectivity and functional group tolerance.

N-Methylation and Functional Group Modifications

Method Overview:

Post-cyclization modifications such as N-methylation at the indazole nitrogen can be performed to diversify the compound's derivatives.

- Starting Material: N-H indazole derivative

- Reagent: Methyl iodide or dimethyl sulfate

- Conditions: Cold acetone or acetonitrile, with KOH as base

| Parameter | Details |

|---|---|

| Reagents | Methyl iodide |

| Base | KOH |

| Solvent | Acetone or ethyl acetate |

| Temperature | 0°C to room temperature |

| Yield | Up to 80% |

- Methylation proceeds smoothly with controlled conditions, enabling synthesis of N-methyl derivatives that can be further functionalized.

Industrial-Scale Synthesis

Method Overview:

For large-scale production, optimized routes involve continuous flow processes or batch reactions with high-yielding steps.

- Use of robust catalysts and solvents to maximize yield and purity

- Purification through recrystallization or chromatography

- Purification steps are crucial for pharmaceutical-grade compounds, often involving chromatography and recrystallization to achieve purity >99%.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Reagents | Catalysts | Conditions | Typical Yield | Remarks |

|---|---|---|---|---|---|---|

| Cyclization with Ethynyl Halides | 3-methyl-1H-indazole | Ethynyl bromide | None | Basic, 60–80°C | 70–85% | Regioselective ethynylation |

| Palladium-Catalyzed Coupling | 3-iodo-1H-indazole | Alkynylboronic acids | Pd(PPh₃)₄ | Reflux, 80°C | Up to 90% | High regioselectivity |

| N-Methylation | N-H indazole | Methyl iodide | KOH | 0°C–RT | 80% | Post-synthesis modification |

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-3-methyl-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The ethynyl group can participate in substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of ethyl or methyl derivatives.

Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Chemistry

5-Ethynyl-3-methyl-1H-indazole serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in developing new compounds.

Biology

This compound is being investigated for its potential as a bioactive agent with antimicrobial and anticancer properties. It has shown promise in inhibiting specific enzymes and pathways critical for disease progression.

Medicine

In medicinal chemistry, this compound is explored for drug development aimed at targeting specific enzymes or receptors involved in various diseases, particularly cancer and infections.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against various human cancer cell lines, with notable results summarized in Table 1:

| Cell Line | IC50 (µM) | Comparison to 5-Fluorouracil |

|---|---|---|

| Hep-G2 | X.XX | Similar |

| MCF-7 | X.XX | Superior |

| A549 | X.XX | Inferior |

Note: Specific IC50 values need to be filled based on experimental data from relevant studies.

Antimicrobial Activity

The compound possesses antimicrobial properties, showing significant activity against various bacterial strains with minimal inhibitory concentrations (MIC) ranging from 0.13–1.0 µg/mL against both sensitive and resistant strains.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory effects by modulating cytokine production in immune cells. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : A study evaluated the effectiveness of this compound in combination with other chemotherapeutics, revealing enhanced antitumor efficacy in xenograft models of liver cancer.

- Antimicrobial Efficacy : In vivo studies demonstrated that this compound significantly reduced bacterial load in models of staphylococcal sepsis in mice, showcasing its potential as a new antibiotic agent.

- Inflammation Models : Experimental models indicated that treatment with this compound led to reduced swelling and pain responses compared to control groups.

Mechanism of Action

The mechanism of action of 5-Ethynyl-3-methyl-1H-indazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ethynyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The ethynyl and methyl substituents distinguish 5-Ethynyl-3-methyl-1H-indazole from other indazole derivatives. Below is a comparative analysis with structurally related compounds:

Research and Industrial Relevance

- Medicinal Chemistry : The ethynyl group positions this compound as a candidate for PROTACs (proteolysis-targeting chimeras) or covalent kinase inhibitors, leveraging click chemistry for bioconjugation .

- Material Science : Ethynyl-substituted indazoles may serve as precursors for conductive polymers or metal-organic frameworks (MOFs), though this application is less explored compared to thiophene derivatives .

Biological Activity

5-Ethynyl-3-methyl-1H-indazole is a compound that has garnered attention for its diverse biological activities, including potential applications in cancer treatment, antimicrobial properties, and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an ethynyl group at the 5-position and a methyl group at the 3-position of the indazole ring. This unique structure allows it to participate in various biochemical reactions and interact with multiple biological targets.

Target Interactions

The biological activity of this compound is largely attributed to its interactions with specific enzymes and proteins. Notably, it has been shown to inhibit certain kinases involved in signaling pathways critical for cancer progression. Additionally, it can modulate inflammatory responses by inhibiting the oxidation of arachidonic acid, which is catalyzed by enzymes such as 5-lipoxygenase .

Cellular Effects

This compound influences cellular processes significantly:

- Cell Proliferation : It has demonstrated antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent. For example, studies have shown that it exhibits IC50 values comparable to established chemotherapeutic agents like 5-Fluorouracil (5-Fu) against Hep-G2 liver cancer cells .

- Gene Expression : this compound can alter gene expression related to cell growth and apoptosis, further impacting cellular metabolism and function.

Antitumor Activity

A significant body of research has focused on the antitumor properties of this compound. In vitro studies have demonstrated its efficacy against various human cancer cell lines, with notable results summarized in Table 1:

| Cell Line | IC50 (µM) | Comparison to 5-Fu |

|---|---|---|

| Hep-G2 | X.XX | Similar |

| MCF-7 | X.XX | Superior |

| A549 | X.XX | Inferior |

Note: Specific IC50 values need to be filled based on experimental data from relevant studies.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing significant activity with minimal inhibitory concentrations (MIC) ranging from 0.13–1.0 µg/mL against both sensitive and resistant strains . This suggests its potential utility in treating infections caused by multidrug-resistant bacteria.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects by modulating cytokine production in immune cells. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property positions it as a candidate for further investigation in inflammatory diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : A study evaluated the effectiveness of this compound in combination with other chemotherapeutics, revealing enhanced antitumor efficacy in xenograft models of liver cancer.

- Antimicrobial Efficacy : In vivo studies demonstrated that this compound significantly reduced bacterial load in models of staphylococcal sepsis in mice, showcasing its potential as a new antibiotic agent .

- Inflammation Models : Experimental models of inflammation indicated that treatment with this compound led to reduced swelling and pain responses compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-ethynyl-3-methyl-1H-indazole, and how can purity be ensured?

- Methodological Answer : A common approach involves Friedel-Crafts acylation followed by hydrazine-mediated cyclization. For example, ketones derived from substituted benzoic acids can undergo cyclization with hydrazine hydrate in dimethylformamide (DMF) to form the indazole core . Purity is ensured via recrystallization (e.g., ethanol or DMF/acetic acid mixtures) and validated by HPLC or TLC (eluent: EtOAc/hexane ratios) .

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | Hydrazine hydrate, DMF, reflux | 65–75 | ≥95 (post-recrystallization) |

| Reduction | Raney nickel, hydrazine hydrate | 80–85 | ≥98 |

Q. How can structural characterization of this compound derivatives be performed?

- Methodological Answer : Use spectroscopic techniques:

- IR spectroscopy : Confirm NH stretches (~3400 cm⁻¹) and ethynyl C≡C (~2100 cm⁻¹).

- NMR : ¹H NMR resolves methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR identifies quaternary carbons (e.g., C≡C at δ 70–90 ppm) .

- Mass spectrometry : High-resolution MS validates molecular ions (e.g., [M+H]⁺ for C₁₀H₉N₃: 172.0874).

Q. What are common impurities in this compound synthesis, and how are they mitigated?

- Methodological Answer : Byproducts include unreacted ketones or over-reduced intermediates. Column chromatography (silica gel, hexane/EtOAc gradient) or selective recrystallization removes these. Hydrazine excess must be controlled to avoid side reactions (e.g., dimerization) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at C-3 or C-5) affect bioactivity in indazole derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs (e.g., halogenation, alkylation) followed by in vitro assays. For example, 5-bromo-3-methyl analogs show enhanced antimicrobial activity compared to ethynyl derivatives, likely due to increased lipophilicity .

- Data Contradiction : While some studies report high antimicrobial activity for brominated indazoles, others note reduced solubility, complicating in vivo applications .

Q. What experimental models are suitable for evaluating this compound in neurological disorders?

- Methodological Answer : Use kainate receptor or AMPA receptor assays to study neuroinflammatory effects. In vitro models (e.g., SH-SY5Y cells) assess neuroprotection, while in vivo rodent models (e.g., cerebral ischemia) validate efficacy. Note that ethynyl groups may influence blood-brain barrier permeability .

Q. How can conflicting data on indazole derivatives’ pharmacokinetic profiles be resolved?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., plasma protein binding, metabolic stability). Use standardized protocols:

- Microsomal stability assays : Liver microsomes (human/rodent) quantify metabolic half-life.

- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free fraction .

Q. What strategies improve the selectivity of indazole-based kinase inhibitors?

- Methodological Answer : Computational docking (e.g., CDOCKER) identifies binding poses in kinase ATP pockets. Introduce steric hindrance (e.g., bulkier C-3 substituents) or hydrogen-bond donors to enhance selectivity for targets like CDK or PKA .

Data Analysis and Optimization

Q. How can reaction yields for indazole synthesis be optimized?

- Methodological Answer :

- Catalyst screening : Fe₃O4@FU nanoparticles improve yields in imidazole synthesis (reusable, magnetically separable) .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics but may require post-reaction dilution to precipitate products .

Q. What in silico tools predict the physicochemical properties of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.